molecular formula C17H14ClFN2O3 B2708793 2-(2-chloro-6-fluorophenyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide CAS No. 2034273-33-9

2-(2-chloro-6-fluorophenyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide

Cat. No.: B2708793
CAS No.: 2034273-33-9
M. Wt: 348.76
InChI Key: VDMPJMGMCZPCFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chloro-6-fluorophenyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C17H14ClFN2O3 and its molecular weight is 348.76. The purity is usually 95%.
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Scientific Research Applications

Thrombin Inhibition

One significant area of research involving similar acetamide derivatives is the development of potent thrombin inhibitors. The compound 2-(2-Chloro-6-fluorophenyl)acetamides, with specific substituents, has been identified as a potent thrombin inhibitor. This type of research is crucial for therapeutic strategies targeting blood coagulation disorders, including the development of new anticoagulant drugs (Lee et al., 2007).

Peripheral Benzodiazepine Receptor Study

Another application is in the study of the peripheral benzodiazepine receptor (PBR), which is implicated in numerous neurological conditions. Compounds like 2-(6-chloro-2-phenyl)imidazo[1,2-a]pyridin-3-yl)-N, N-diethylacetamides have been synthesized and evaluated for their affinity and selectivity towards PBRs compared to central benzodiazepine receptors (CBRs). These studies are integral to the development of imaging agents for neurodegenerative disorders (Fookes et al., 2008).

Scaleable Synthesis for Thrombin Inhibitors

Research has also focused on developing scalable synthetic routes for acetamide derivatives acting as thrombin inhibitors. This includes addressing scale-up issues to ensure safe, efficient, and robust production processes, critical for pharmaceutical manufacturing (Ashwood et al., 2004).

Phosphoinositide 3-Kinase (PI3K)/mTOR Dual Inhibitors

The exploration of acetamide derivatives for their inhibitory activity against PI3Kα and mTOR is another research application. Such compounds offer potential therapeutic strategies for treating cancers by targeting key signaling pathways involved in tumor growth and survival (Stec et al., 2011).

Antiallergic Agents

Compounds featuring the acetamide moiety have been synthesized and evaluated as potential antiallergic agents. This includes the development of novel compounds with significant potency in inhibiting histamine release, a key mechanism in allergic reactions (Menciu et al., 1999).

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFN2O3/c18-13-2-1-3-14(19)12(13)10-15(22)20-6-8-21-7-4-11-5-9-24-16(11)17(21)23/h1-5,7,9H,6,8,10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDMPJMGMCZPCFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC(=O)NCCN2C=CC3=C(C2=O)OC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.